![molecular formula C14H13ClOS2Sn B14145673 Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane CAS No. 89154-78-9](/img/structure/B14145673.png)
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane is an organotin compound that features a tin atom bonded to two phenyl groups, a chloro group, and a [(methoxycarbonothioyl)sulfanyl] group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane typically involves the reaction of diphenyltin dichloride with a suitable thiocarbonyl compound under controlled conditions. One common method involves the use of methoxycarbonyl isothiocyanate as the thiocarbonyl source. The reaction is carried out in an inert solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. This process would typically use automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or disulfides.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form new carbon-tin bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or disulfides.
Coupling Products: New organotin compounds with extended carbon chains.
科学的研究の応用
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing tin-containing groups into organic molecules.
Materials Science: Employed in the synthesis of organotin polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug design and development, particularly in the synthesis of organotin-based pharmaceuticals.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions.
作用機序
The mechanism of action of Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with nucleophiles, facilitating substitution reactions. In oxidation reactions, the sulfur atom in the [(methoxycarbonothioyl)sulfanyl] group can undergo oxidation to form sulfoxides or sulfones. The compound’s ability to participate in coupling reactions is attributed to the reactivity of the tin-carbon bonds, which can form new carbon-carbon or carbon-heteroatom bonds under appropriate conditions.
類似化合物との比較
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane can be compared with other organotin compounds such as:
Diphenyltin Dichloride: Lacks the [(methoxycarbonothioyl)sulfanyl] group, making it less versatile in certain reactions.
Tributyltin Chloride: Contains butyl groups instead of phenyl groups, leading to different reactivity and applications.
Tetramethyltin: A simpler organotin compound with four methyl groups, used primarily in different types of coupling reactions.
The uniqueness of this compound lies in its combination of phenyl groups, a chloro group, and a [(methoxycarbonothioyl)sulfanyl] group, which provides a distinct set of chemical properties and reactivity patterns.
特性
CAS番号 |
89154-78-9 |
|---|---|
分子式 |
C14H13ClOS2Sn |
分子量 |
415.5 g/mol |
IUPAC名 |
O-methyl [chloro(diphenyl)stannyl]sulfanylmethanethioate |
InChI |
InChI=1S/2C6H5.C2H4OS2.ClH.Sn/c2*1-2-4-6-5-3-1;1-3-2(4)5;;/h2*1-5H;1H3,(H,4,5);1H;/q;;;;+2/p-2 |
InChIキー |
MLBSSAKTIMQRRF-UHFFFAOYSA-L |
正規SMILES |
COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



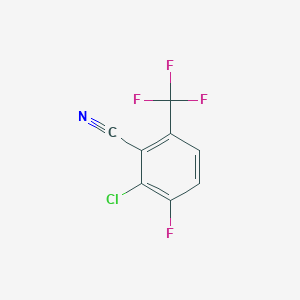
![N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide](/img/structure/B14145595.png)

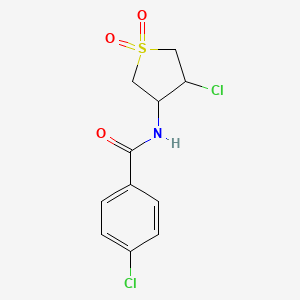
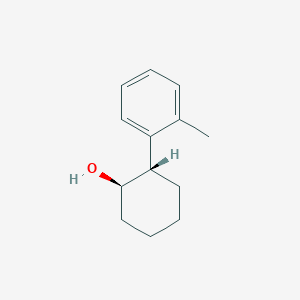
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
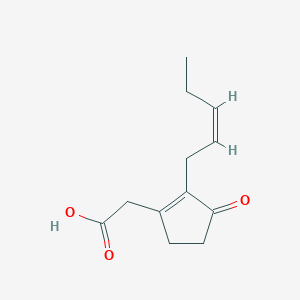
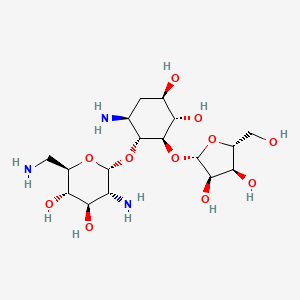
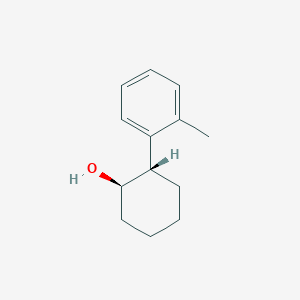
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)

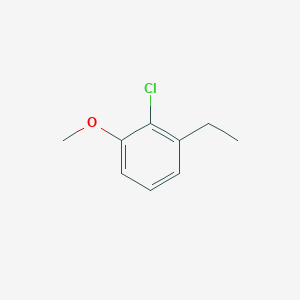
![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate](/img/structure/B14145684.png)
